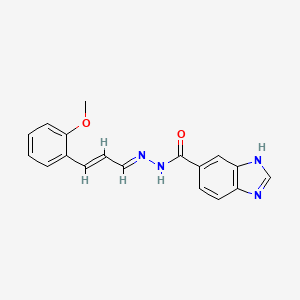

N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide

Description

N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is a benzimidazole-derived carbohydrazide characterized by a propenylidene linker and a 2-methoxyphenyl substituent.

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-24-17-7-3-2-5-13(17)6-4-10-21-22-18(23)14-8-9-15-16(11-14)20-12-19-15/h2-12H,1H3,(H,19,20)(H,22,23)/b6-4+,21-10+ |

InChI Key |

RGPVNUXCBJFUFI-RQVUTRMESA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |

Canonical SMILES |

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |

solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the propenylidene bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

-

Step 1: Synthesis of Benzimidazole Core

- Starting materials: o-phenylenediamine and carboxylic acid.

- Reaction conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized via a condensation reaction between 1H-benzimidazole-6-carbohydrazide and 3-(2-methoxyphenyl)-2-propenylidene derivatives. This reaction typically occurs under acidic or basic conditions, involving nucleophilic attack by the hydrazide’s amino group on the aldehyde or ketone carbonyl carbon, followed by dehydration.

| Reactants | Conditions | Product |

|---|---|---|

| 1H-Benzimidazole-6-carbohydrazide + 3-(2-Methoxyphenyl)propenal | HCl (catalytic), ethanol, reflux | N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide |

Nucleophilic Substitution

The benzimidazole NH group and hydrazide moiety act as nucleophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield acylated products.

Mechanism :

Cyclization Reactions

The propenylidene chain facilitates cyclization under thermal or catalytic conditions, forming fused heterocycles like triazoles or pyrazoles.

| Conditions | Product | Application |

|---|---|---|

| Cu(I) catalysis, 110°C | Benzimidazole-fused 1,2,3-triazole | Potential antimicrobial agents |

Oxidation-Reduction

-

Oxidation : The hydrazide group (–CONHNH₂) oxidizes to a carboxylic acid (–COOH) using KMnO₄ in acidic media.

-

Reduction : LiAlH₄ reduces the hydrazide to a primary amine (–CH₂NH₂).

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes nitration or sulfonation. The methoxy group’s electron-donating nature directs electrophiles to the ortho and para positions .

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Nitro-substituted derivative at para |

| Sulfonation | H₂SO₄/SO₃, 100°C | Sulfonic acid derivative |

Metal Complexation

The hydrazide and benzimidazole nitrogen atoms coordinate with transition metals, forming stable complexes. Example:

-

Cu(II) Complex : Enhances anticancer activity by inducing DNA cleavage.

-

Fe(III) Complex : Exhibits redox-active properties.

Coordination Sites :

-

Hydrazide (–NH–N=)

-

Benzimidazole (N3)

Hydrolysis

Acidic or basic hydrolysis cleaves the hydrazide bond:

-

Acidic (HCl) : Yields 1H-benzimidazole-6-carboxylic acid and hydrazine derivatives.

-

Basic (NaOH) : Produces carboxylate salts.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide have been tested for their efficacy against a range of bacterial and fungal strains. In one study, derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values were competitive with established antibiotics, indicating a potential role in treating resistant infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, specific derivatives demonstrated significant inhibition of COX-2 with IC50 values ranging from 8 to 13.7 µM, suggesting their potential as anti-inflammatory agents . This could lead to new treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Benzimidazole derivatives have shown promise in cancer therapy. Some studies report that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression . Further research is required to elucidate the specific pathways involved.

Synthetic Approaches

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzimidazole core followed by the introduction of the propenylidene moiety. Various methods such as Mannich reactions and condensation reactions have been employed to achieve this .

Study on Antimicrobial Efficacy

A recent case study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The study found that this compound exhibited an MIC of 4 µg/ml against S. aureus, comparable to standard antibiotics .

Investigation of Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers synthesized a series of benzimidazole derivatives and tested their effects on COX enzymes. This compound showed significant inhibition of COX-2 activity, suggesting its potential use in developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

| Activity Type | Tested Strains/Targets | Results (MIC/IC50) |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 4 µg/ml |

| Anti-inflammatory | COX-1, COX-2 | IC50 = 8 - 13.7 µM |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed |

Mechanism of Action

The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several benzimidazole-carbohydrazide derivatives:

- (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a): Differs by a benzylidene group instead of the propenylidene linker and lacks the 2-methoxyphenyl substituent. This results in reduced steric hindrance and altered electronic properties .

- N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) : Features a methyl-substituted benzimidazole core and variable benzaldehyde-derived substituents. The 5-methyl group enhances lipophilicity compared to the target compound’s methoxy group .

- 2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide (1): Contains an acetohydrazide moiety instead of benzimidazole-6-carbohydrazide, reducing aromatic conjugation and altering solubility .

Spectroscopic and Physicochemical Properties

Key data comparisons are summarized below:

The 2-methoxyphenyl group in the target compound likely induces upfield shifts in aromatic proton signals compared to halogenated analogues (e.g., compound 1’s δ 7.5–8.2 ppm for aromatic H) .

Functional Group Impact on Reactivity

- Methoxy vs. halogen substituents : The 2-methoxy group offers electron-donating effects, increasing solubility in polar solvents relative to chloro or methyl groups in compounds 1 and 3a-3b .

Research Implications and Gaps

- Crystallographic data: No single-crystal X-ray data are available for the target compound, unlike ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which was validated via SHELXL .

Biological Activity

N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzimidazole core, which is known for its pharmacological significance.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested against several cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HEK 293 (human embryonic kidney) cells.

Table 1: Antiproliferative Activity Summary

The results indicate that the compound exhibits selective cytotoxicity , particularly towards the MCF-7 breast cancer cell line, suggesting its potential as a therapeutic agent in cancer treatment.

Antibacterial Activity

The compound also demonstrated noteworthy antibacterial properties. It was evaluated against both Gram-positive and Gram-negative bacterial strains, revealing selective activity.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µM | |

| Enterococcus faecalis | 8 µM | |

| Escherichia coli | 32 µM |

These findings highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, this compound has shown significant antioxidative activity . This property is crucial as it can mitigate oxidative stress-related damage in cells.

Table 3: Antioxidative Activity Comparison

| Compound | Assay Method | Activity Level | Reference |

|---|---|---|---|

| N'-(3-(2-Methoxyphenyl)... | ABTS Test | High | |

| Standard (BHT) | ABTS Test | Moderate |

The antioxidative capacity of this compound was found to be superior to that of standard antioxidants like BHT, indicating its potential utility in formulations aimed at reducing oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives, including this compound. For instance:

- Study on Cancer Cell Lines : A comprehensive evaluation of various benzimidazole derivatives revealed that those with methoxy substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts, reinforcing the importance of structural modifications in enhancing biological activity .

- Antimicrobial Studies : Research indicated that compounds with a benzimidazole framework consistently showed broad-spectrum antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step condensation approach. First, prepare the benzimidazole-6-carbohydrazide core by reacting 1H-benzimidazole-6-carbonyl chloride with hydrazine hydrate. Next, condense this intermediate with 3-(2-methoxyphenyl)-2-propenal under acidic conditions (e.g., acetic acid catalyst in ethanol). Reflux for 6–8 hours, monitoring progress via TLC. Optimize yield by adjusting molar ratios (1:1.2 for hydrazide:propenal) and solvent polarity (e.g., ethanol vs. DMF). Purify via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation, and how are key functional groups validated?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, hydrazide C=O at ~1680–1700 cm⁻¹) and methoxy C-O at ~1250 cm⁻¹ .

- NMR : Use ¹H NMR to assign methoxy protons (δ 3.8–4.0 ppm), propenylidene CH (δ 7.5–8.0 ppm, coupled doublet), and benzimidazole aromatic protons. ¹³C NMR confirms carbonyl carbons (amide at ~165 ppm, hydrazide at ~170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- XRD : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., DMF/water) and refine using SHELXL .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in molecular geometry, such as tautomerism or conformational flexibility?

- Methodological Answer : Use SHELXL for refinement to model disorder in flexible moieties (e.g., propenylidene group). Apply restraints for thermal parameters and validate hydrogen bonding (e.g., N-H···O interactions in hydrazide). Compare experimental bond lengths/angles with DFT-optimized structures. For tautomerism, analyze electron density maps to distinguish between keto-enol or hydrazide-azo forms .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and predicted molecular properties?

- Methodological Answer :

- NMR Solvent Effects : Repeat ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-dependent shifts (e.g., hydrogen bonding in hydrazide).

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. NOESY identifies spatial proximity of propenylidene and methoxyphenyl groups .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Compare experimental vs. calculated chemical shifts (RMSD < 0.5 ppm for ¹H) .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential, focusing on substituent effects?

- Methodological Answer :

- Analog Synthesis : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl). Modify the propenylidene chain length (e.g., allylidene vs. crotonylidene) .

- Bioactivity Assays : Test analogs in enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding assays. Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), prioritizing compounds with favorable ΔG values (< -8 kcal/mol) .

- QSAR Modeling : Corrogate steric/electronic parameters (Hammett σ, molar refractivity) with activity data to identify critical substituents .

Data Contradiction Analysis

Q. How should researchers troubleshoot discrepancies between observed and theoretical melting points or spectroscopic data?

- Methodological Answer :

- Melting Point : Check purity via HPLC (≥95% area). Recrystallize from alternative solvents (e.g., acetonitrile instead of ethanol). Compare with literature analogs (e.g., benzimidazole derivatives with similar substituents) .

- Spectroscopic Mismatches : Verify solvent impurities (e.g., residual DMF in NMR). For mass spectra, rule out adduct formation (e.g., Na⁺ or K⁺) by re-running in negative ion mode. Revisit synthetic steps if tautomerism is suspected (e.g., hydrazide ↔ azo forms) .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.